
(E)-ethyl3-(2,4,5-trifluorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate is an organic compound characterized by the presence of a trifluorophenyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate typically involves the esterification of 3-(2,4,5-trifluorophenyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluorophenyl group.
Major Products
Oxidation: 3-(2,4,5-trifluorophenyl)acrylic acid.
Reduction: Ethyl 3-(2,4,5-trifluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluorophenyl group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The acrylate moiety can undergo polymerization or addition reactions, contributing to the compound’s versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
- (E)-ethyl 3-(2,4-difluorophenyl)acrylate
- (E)-ethyl 3-(2,5-difluorophenyl)acrylate
- (E)-ethyl 3-(3,4,5-trifluorophenyl)acrylate
Uniqueness
(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it valuable for targeted applications in synthesis and material science .
Properties
CAS No. |
882856-63-5 |
|---|---|
Molecular Formula |
C11H9F3O2 |
Molecular Weight |
230.18 g/mol |
IUPAC Name |
ethyl (E)-3-(2,4,5-trifluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H9F3O2/c1-2-16-11(15)4-3-7-5-9(13)10(14)6-8(7)12/h3-6H,2H2,1H3/b4-3+ |
InChI Key |
AODMFHNJISFCRH-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1F)F)F |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


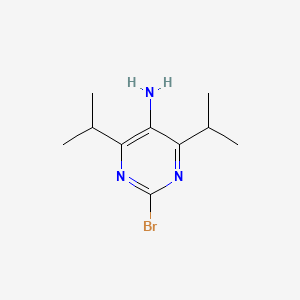
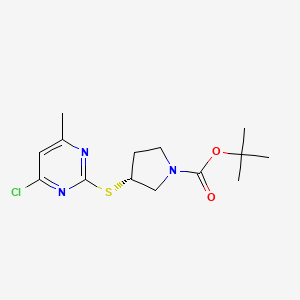
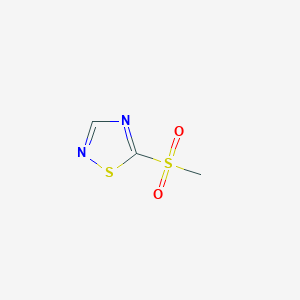
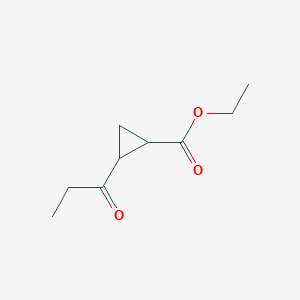
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
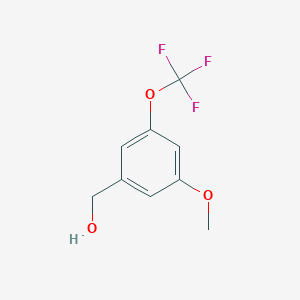
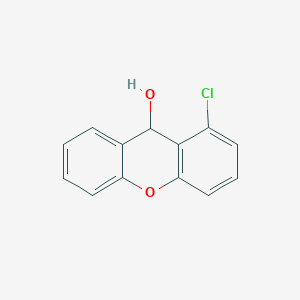

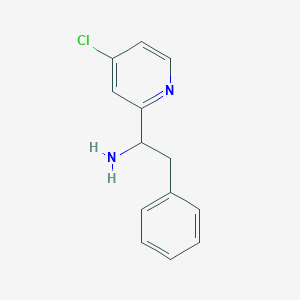
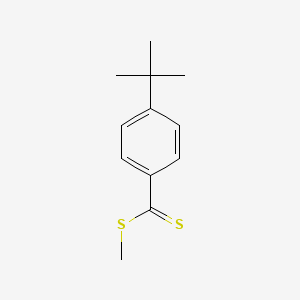
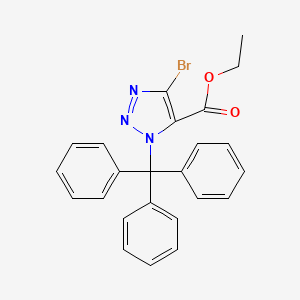
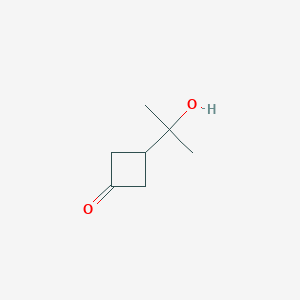
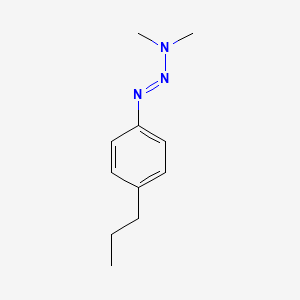
![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
